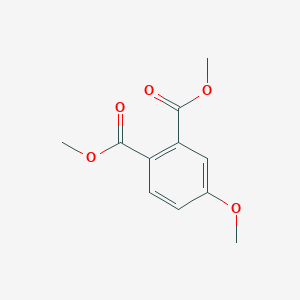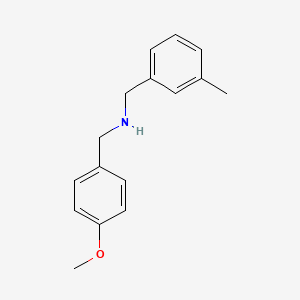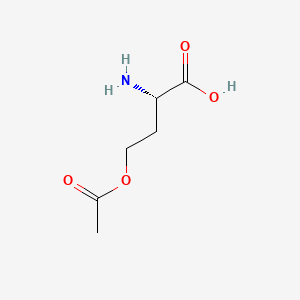
O-acetyl-L-homoserine
Descripción general
Descripción
O-acetyl-L-homoserine is the O-acetyl derivative of L-homoserine . It has a role as a Saccharomyces cerevisiae metabolite . It is an O-acetylhomoserine and an acetyl-amino acid . It is functionally related to a L-homoserine . It is an enantiomer of an O-acetyl-D-homoserine . It is a tautomer of an O-acetyl-L-homoserine zwitterion .
Synthesis Analysis
O-acetyl-L-homoserine (OAH) production has been enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum . Exogenous L-homoserine acetyltransferase was introduced into an L-homoserine-producing strain, resulting in the accumulation of OAH . By comparing different acetyl-CoA biosynthesis pathways and adding several feedstocks (acetate, citrate, and pantothenate), the OAH titer increased . The OAH titer further increased when the expression of L-homoserine dehydrogenase and L-homoserine acetyltransferase was strengthened via strong promoters .
Molecular Structure Analysis
The structure of O-acetyl-L-homoserine has been determined by high-resolution crystal structures of three MetX proteins, including M. tuberculosis (Mt MetX), Mycolicibacterium abscessus (Ma MetX), and Mycolicibacterium hassiacum (Mh MetX) . A comparison of homoserine transacetylases from other bacterial and fungal species reveals a high degree of structural conservation amongst the enzymes .
Chemical Reactions Analysis
O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol . The production of OAH by consuming cheap bio-based feedstocks with Escherichia coli as the chassis is still in its infancy .
Physical And Chemical Properties Analysis
O-acetyl-L-homoserine has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .
Aplicaciones Científicas De Investigación
Microbial Functions and Enzyme Pathways
- O-Acetyl-L-homoserine sulfhydrylase is crucial for certain microorganisms, acting as a homocysteine synthase in methionine synthesis pathways. This enzyme offers an alternative pathway for L-homocysteine synthesis in microbes where homocysteine is mainly synthesized via cystathionine. It can also catalyze the de novo synthesis of L-cysteine and O-alkyl-L-homoserine in some microorganisms, potentially recycling the methylthio group of methionine (Yamagata, 1989).
Applications in Biotechnology and Metabolic Engineering
- In biotechnological applications, O-acetylhomoserine (OAH) has been identified as a promising platform chemical for producing valuable compounds like L-methionine. An E. coli strain was engineered for efficient OAH production by combining protein and metabolic engineering strategies. This strain achieved high OAH titer and yield, demonstrating the potential for industrial production and cost-effective application (Wei et al., 2019).
Enzymatic Mechanisms and Drug Discovery Targets
- Homoserine transacetylase, a catalyst in the biochemical pathway from Asp to Met in fungi, activates the hydroxyl group of L-homoserine by acetylation from acetyl coenzyme A. This enzyme, unique to fungi and some bacteria, is a new target for antimicrobial drug discovery. Its mechanism involves a covalent acyl-enzyme intermediate and a catalytic triad, highlighting its potential in novel drug designs (Nazi & Wright, 2005).
Role in Methionine Biosynthesis
- O-Acetyl-L-homoserine plays a vital role in methionine biosynthesis in various microorganisms. Studies on enzymes like homoserine transacetylase and homocysteine synthetases across different organisms like Neurospora, yeast, and E. coli have shown specificities for acylated derivatives of homoserine, with O-acetylhomoserine being a key intermediate in these processes (Wiebers & Garner, 1967).
Structural Insights and Enzyme Properties
- The structure of homoserine O-acetyltransferase from Staphylococcus aureus provides insights into the enzyme's catalytic mechanism. This enzyme initiates methionine biosynthesis in many fungi, Gram-positive bacteria, and some Gram-negative bacteria. Its structure reveals important differences compared to other known homoserine O-acetyltransferase structures, which are crucial for understanding its role in methionine biosynthesis (Thangavelu et al., 2014).
Propiedades
IUPAC Name |
(2S)-4-acetyloxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZBWSIAGGPCB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996846 | |
| Record name | O-Acetylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-acetyl-L-homoserine | |
CAS RN |
7540-67-2 | |
| Record name | O-Acetyl-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetylhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



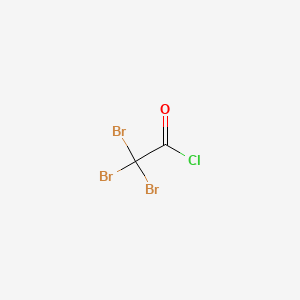
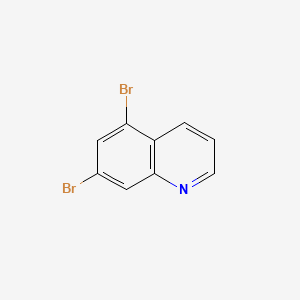
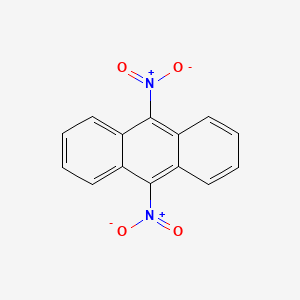
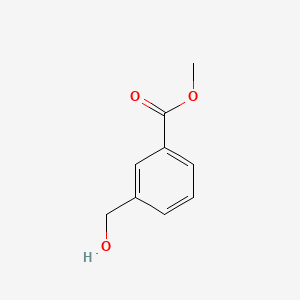
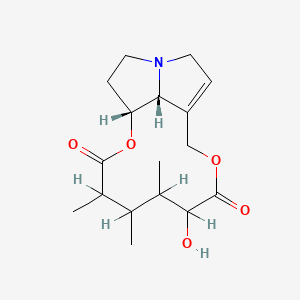
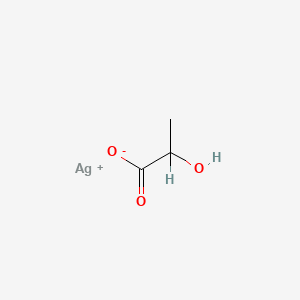
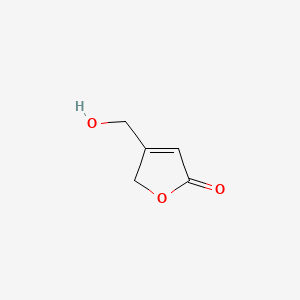
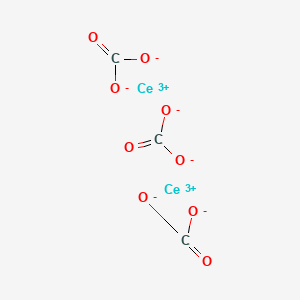
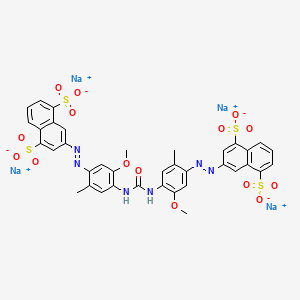

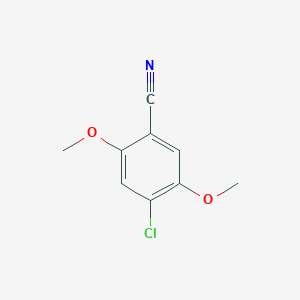
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)
